molecular formula C7H13N3 B581112 (1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine CAS No. 1211504-26-5

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine

Cat. No. B581112
M. Wt: 139.202
InChI Key: GQBHJQMCIUZWGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine, also known as 1,4,5-TMI, is a heterocyclic amine that has been studied for its potential applications in the scientific and medical fields. 1,4,5-TMI is a derivative of imidazole and has a molecular weight of 135.17 g/mol. It is a highly versatile and stable compound, making it a valuable resource for research and experimentation.

Scientific Research Applications

Cytochrome P450 Inhibitors

The compound's applications in scientific research have been explored in various contexts, including its potential as a chemical inhibitor of cytochrome P450 (CYP) isoforms. Such inhibitors are crucial for understanding drug metabolism and predicting drug-drug interactions. The selectivity of these inhibitors aids in identifying the involvement of specific CYP isoforms in the metabolism of drugs, which is essential for the development of safer pharmaceuticals and for mitigating adverse drug interactions (Khojasteh et al., 2011).

Medicinal Chemistry and Drug Design

Imidazole and its derivatives, including (1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine, play a significant role in medicinal chemistry. These compounds serve as a foundation for developing new drugs due to their versatile pharmacological properties. Reviews have highlighted the imidazole scaffold's importance, demonstrating its utility in creating bioactive molecules for potential therapeutic applications across various medical conditions (Garrido et al., 2021). Moreover, imidazole-based compounds have been investigated for their roles in treating neurodegenerative, inflammatory, autoimmune, cancer, and infectious diseases, showcasing the scaffold's broad applicability in drug discovery (Sa̧czewski et al., 2016).

Corrosion Inhibition

Beyond pharmacology, imidazole derivatives, including (1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine, find applications in industrial contexts as corrosion inhibitors. These compounds are particularly valued in the petroleum industry for their effectiveness in protecting metal surfaces from corrosion, highlighting the versatility of imidazole derivatives in both scientific and industrial applications (Sriplai & Sombatmankhong, 2023).

properties

IUPAC Name

(1,4,5-trimethylimidazol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-5-6(2)10(3)7(4-8)9-5/h4,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBHJQMCIUZWGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)CN)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4,5-Trimethyl-1H-imidazol-2-yl)methanamine

CAS RN

1211504-26-5
Record name [(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]amine dihydrochloride
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